molecular formula C19H17ClN2O4 B5185981 N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-beta-alanine

N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-beta-alanine

Cat. No. B5185981
M. Wt: 372.8 g/mol
InChI Key: XUJMPCQZKXWGEP-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-beta-alanine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BCAA-benzophenone, and it is a derivative of beta-alanine.

Mechanism of Action

The mechanism of action of N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-beta-alanine is not fully understood. However, studies have shown that this compound can modulate various signaling pathways involved in cancer cell growth and proliferation. Additionally, this compound can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-beta-alanine has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes involved in cancer cell growth and proliferation. Additionally, this compound can induce the production of reactive oxygen species, leading to oxidative stress in cancer cells. This compound has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-beta-alanine in lab experiments include its anti-cancer properties, anti-inflammatory properties, and potential applications in the treatment of neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it challenging to work with.

Future Directions

There are several future directions for the study of N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-beta-alanine. One potential area of research is in the development of novel cancer therapies that incorporate this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Further research is also needed to address the limitations of this compound, such as its limited solubility in water.

Synthesis Methods

The synthesis of N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-beta-alanine involves the reaction of benzoyl chloride with 4-chloroaniline in the presence of triethylamine to form N-(4-chlorobenzoyl)-4-chloroaniline. The next step involves the reaction of N-(4-chlorobenzoyl)-4-chloroaniline with acryloyl chloride in the presence of triethylamine to form N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-beta-alanine.

Scientific Research Applications

N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-beta-alanine has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. Additionally, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases and inflammation.

properties

IUPAC Name

3-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c20-15-8-6-13(7-9-15)12-16(19(26)21-11-10-17(23)24)22-18(25)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,21,26)(H,22,25)(H,23,24)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJMPCQZKXWGEP-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.